2-(4-Nitrophenylthio)benzoic acid
Description
Significance within Aromatic Thioether Carboxylic Acid Research
Aromatic thioether carboxylic acids are a significant class of compounds in organic synthesis and medicinal chemistry. The thioether linkage is a key structural motif in a variety of biologically active molecules and pharmaceutical agents. Research into this class of compounds often explores their potential as therapeutic agents, with studies indicating that the thioether group can be crucial for the bioactivity of certain compounds.
The presence of both a carboxylic acid and a nitro group on the aromatic rings of 2-(4-Nitrophenylthio)benzoic acid makes it a noteworthy member of this family. The carboxylic acid group provides a handle for forming salts or esters and can participate in hydrogen bonding, which is often critical for molecular recognition in biological systems. The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially modulating its reactivity and biological interactions. While direct research on the specific significance of this compound is limited, the broader class of aromatic thioether carboxylic acids has been investigated for various applications, including their potential as anticancer agents.
Overview of Research Trajectories for this compound
The research trajectory for this compound appears to be primarily centered on its synthesis, with its applications being less explored in dedicated studies. The principal synthetic route to this and similar diaryl thioethers is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a thiol. wikipedia.org In the case of this compound, this would likely involve the reaction of a thiosalicylic acid derivative with a nitrophenyl halide, or a similar permutation. The Ullmann condensation is a well-established method for the formation of C-S bonds to create diaryl thioethers. wikipedia.org
While specific and extensive biological evaluations of this compound are not widely documented in publicly available research, the structural motifs it contains are of interest. For instance, compounds containing a nitrophenyl group are studied for a range of bioactivities. Similarly, the thioether linkage is a component of many compounds with pharmacological properties. The research trajectory for this specific molecule seems to be in its nascent stages, with its primary role being that of a chemical entity available for broader screening programs or as a building block in the synthesis of more complex molecules.
Current Research Gaps and Future Directions for this compound Studies
The most significant research gap for this compound is the lack of comprehensive studies into its potential biological activities and applications. While its constituent parts—the aromatic thioether and the nitro-substituted aromatic ring—are present in many bioactive compounds, the specific combination in this molecule remains largely unexplored.
Future research could productively be directed in several areas:
Systematic Biological Screening: A thorough evaluation of this compound against a wide range of biological targets could uncover potential therapeutic applications. This could include screening for anticancer, antimicrobial, or anti-inflammatory activities, areas where related compounds have shown promise.
Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, this compound could serve as a lead compound for the development of more potent and selective analogs. SAR studies would involve the synthesis of derivatives with modifications to the substitution pattern on the aromatic rings to understand the key structural features required for activity.
Coordination Chemistry: The carboxylic acid and the sulfur atom of the thioether could potentially act as ligands for metal ions. Investigating the coordination chemistry of this molecule could lead to the development of new metal-organic frameworks (MOFs) or catalytic systems.
Advanced Materials: The aromatic nature and the presence of polar groups suggest that this molecule could be explored as a component in the development of new organic materials with interesting electronic or photophysical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNMGYXKADUUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Nitrophenylthio Benzoic Acid
Established Synthetic Pathways for 2-(4-Nitrophenylthio)benzoic Acid and Related Compounds
Traditional methods for synthesizing this compound and its analogs rely on fundamental organic reactions, including nucleophilic aromatic substitution and condensation reactions.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNA_r) is a primary method for the synthesis of diaryl thioethers like this compound. This reaction typically involves the displacement of a leaving group, such as a halogen, from an aromatic ring by a nucleophile. In the context of this compound synthesis, this often entails the reaction of a 2-halobenzoic acid with 4-nitrothiophenol. chemistrysteps.comnih.gov
The reaction is facilitated by the presence of an electron-withdrawing group, such as the nitro group (NO₂), on the aromatic ring of the electrophile. chemistrysteps.com This group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. scranton.edu The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.comscranton.edu The reactivity of the aryl halide increases with the electronegativity of the halogen, following the order F > Cl > Br > I, which is opposite to the trend observed in S_N1 and S_N2 reactions. chemistrysteps.com
Condensation Reactions
Condensation reactions provide another viable route to this compound and related compounds. A condensation reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water. libretexts.org In this synthetic context, a 2-halobenzoic acid can be condensed with 4-nitrothiophenol. This reaction is often catalyzed by an acid or a base. nih.govresearchgate.net For instance, the condensation of o-aminothiophenols with carboxylic acids in the presence of polyphosphoric acid (PPA) is a known method for synthesizing related benzothiazole (B30560) structures. nih.gov
Esterification and Subsequent Hydrolysis Processes
An alternative synthetic strategy involves the initial esterification of the carboxylic acid group, followed by the key thioether bond formation and subsequent hydrolysis of the ester to yield the final carboxylic acid. This multi-step process can sometimes offer advantages in terms of reactivity and purification.
The esterification of a carboxylic acid, such as 2-chlorobenzoic acid, can be achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comiajpr.com The resulting ester can then undergo nucleophilic aromatic substitution with 4-nitrothiophenol. The final step is the hydrolysis of the ester group back to a carboxylic acid, which can be accomplished under acidic or basic conditions. nih.govsemanticscholar.org
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Chlorobenzoic acid | 4-Nitrothiophenol | This compound | Nucleophilic Aromatic Substitution |
| 2-Halobenzoic acid | 4-Nitrothiophenol | This compound | Condensation |
| Methyl 2-chlorobenzoate | 4-Nitrothiophenol | Methyl 2-(4-nitrophenylthio)benzoate | Nucleophilic Aromatic Substitution |
| Methyl 2-(4-nitrophenylthio)benzoate | Water | This compound | Hydrolysis |
Cascade Reaction Strategies
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules in a single operation by combining multiple transformations without isolating intermediates. While specific cascade strategies for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of cascade reactions are relevant to the synthesis of related heterocyclic structures. For example, the synthesis of benzothiazoles can involve a sequence of Ullmann-type C-S bond coupling followed by a Wittig reaction. organic-chemistry.org
Advanced Synthetic Approaches and Catalysis in this compound Synthesis
Modern synthetic methods often employ metal catalysts to facilitate the formation of the crucial carbon-sulfur bond, offering milder reaction conditions and improved yields compared to traditional methods.
Metal-Catalyzed Coupling Reactions (e.g., Copper/Copper(I) Iodide Catalysis)
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are powerful tools for the formation of diaryl ethers, thioethers, and amines. organic-chemistry.orgresearchgate.net In the synthesis of this compound, a copper catalyst, such as copper(I) iodide (CuI), can be used to promote the reaction between a 2-halobenzoic acid and 4-nitrothiophenol. organic-chemistry.org These reactions often require a ligand, such as 1,10-phenanthroline, and a base. organic-chemistry.org The proposed mechanism for these copper-catalyzed reactions typically involves oxidative addition of the aryl halide to the copper(I) catalyst, followed by metathesis with the thiolate, and finally reductive elimination to yield the diaryl thioether and regenerate the copper(I) catalyst. organic-chemistry.org The use of copper is advantageous due to its low cost and toxicity compared to other transition metals like palladium. researchgate.net
| Catalyst | Reactant 1 | Reactant 2 | Product | Reaction Type |
| Copper(I) Iodide/1,10-phenanthroline | 2-Iodobenzoic acid | 4-Nitrothiophenol | This compound | Ullmann Condensation |
Application of Green Chemistry Principles in Synthetic Route Design
The synthesis of diaryl thioethers, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. royalsocietypublishing.org Traditional methods for creating thioether bonds often involve malodorous and easily oxidized thiols, motivating the development of more sustainable alternatives. mdpi.comacsgcipr.org
Modern green approaches to thioether synthesis focus on several key areas applicable to the formation of this compound. These include the use of odorless and stable thiol surrogates, the implementation of catalytic systems to reduce the need for stoichiometric reagents, and the use of environmentally benign solvents. mdpi.comacsgcipr.org For instance, methods using xanthates as thiol-free reagents under transition-metal-free conditions offer a greener pathway. mdpi.com Other strategies involve microwave-assisted, metal-free approaches that can significantly shorten reaction times and reduce energy usage. researchgate.net
The selection of solvents is a critical aspect of green synthesis. Efforts are made to replace hazardous dipolar aprotic solvents with safer alternatives like water or to conduct reactions under solvent-free conditions. royalsocietypublishing.orgacsgcipr.org Furthermore, principles such as atom economy—maximizing the incorporation of all materials used in the process into the final product—are central to designing efficient synthetic routes. nih.gov The development of one-pot, multicomponent procedures also aligns with green chemistry by reducing the number of synthetic steps and purification processes, thereby minimizing waste. nih.gov
Table 1: Application of Green Chemistry Principles to Thioether Synthesis
| Green Chemistry Principle | Application in Thioether Synthesis |
|---|---|
| Waste Prevention | Designing syntheses with high atom economy; utilizing one-pot and multicomponent reactions to minimize intermediate separation and purification steps. nih.gov |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. royalsocietypublishing.orgacsgcipr.org |
| Design for Energy Efficiency | Employing methods like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. researchgate.netnih.gov |
| Use of Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve efficiency. acsgcipr.orgresearchgate.net |
| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources, such as lignin, which contains C(aryl)–C(OH) bonds. nih.gov |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to streamline the synthetic process and reduce waste. nih.gov |
| Safer Chemistry | Using less hazardous reagents, such as thiol-free sulfur sources, to avoid the use of volatile and malodorous thiols. mdpi.comacs.org |
Chemical Reactivity and Mechanistic Investigations of this compound
The chemical behavior of this compound is dictated by its three main functional components: the thioether linkage, the nitro group on one aromatic ring, and the carboxylic acid group on the other.
Oxidation Reactions
The thioether group is susceptible to oxidation, which can yield either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidant used. Environmentally benign oxidation methods, such as using urea-hydrogen peroxide with phthalic anhydride (B1165640), can convert sulfides directly to their corresponding sulfones without isolating the sulfoxide intermediate. researchgate.net The oxidation of the aromatic rings or the cleavage of the C-S bond would require much harsher conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) under acidic conditions. masterorganicchemistry.comdoubtnut.com The presence of the electron-withdrawing nitro group deactivates its attached benzene (B151609) ring towards electrophilic attack, which can increase the yield of oxidation reactions on other parts of the molecule by preventing ring degradation. doubtnut.com
Reduction Reactions
The most reactive site for reduction in this compound is the nitro group (-NO₂). This group can be readily reduced to an amino group (-NH₂) using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst or using metal/acid combinations. This transformation is a key step in the synthesis of many pharmaceutical compounds and is often performed as the final step in a multi-step synthesis to avoid side reactions with the more reactive amino group. youtube.com
Substitution Reactions Involving Carboxyl and Thio Groups
The carboxylic acid group of this compound can undergo typical reactions of benzoic acids, such as esterification, where it reacts with an alcohol under acidic conditions. youtube.com The aromatic rings of the molecule can participate in substitution reactions, with their reactivity being heavily influenced by the attached functional groups. The benzene ring bearing the carboxylic acid is deactivated towards electrophilic aromatic substitution. Conversely, the ring with the nitro group is strongly deactivated towards electrophilic attack but is activated for nucleophilic aromatic substitution, where the nitro group can be displaced by a strong nucleophile. cymitquimica.com The thioether linkage itself is generally stable but can be cleaved under specific catalytic or reductive conditions.
Influence of Substituent Effects on Acidity and Reactivity (e.g., Electron-Withdrawing Groups)
The acidity of a substituted benzoic acid is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) increase the acidity of the carboxylic acid, while electron-donating groups (EDGs) decrease it. libretexts.orgpharmaguideline.com This effect is due to the stabilization or destabilization of the resulting carboxylate anion after deprotonation.
In this compound, the key substituents are the nitro group (-NO₂) and the 4-nitrophenylthio group as a whole, which acts as a substituent on the benzoic acid ring.
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly increases the acidity of benzoic acid derivatives by stabilizing the negative charge of the carboxylate anion through inductive and resonance effects. libretexts.orgpressbooks.pub
Thioether Linkage (-S-): The sulfur atom can influence the electronic properties of the system.
Table 2: pKₐ Values of Selected Substituted Benzoic Acids
| Compound | Substituent | pKₐ | Effect on Acidity |
|---|---|---|---|
| Benzoic Acid | -H | 4.20 | Reference |
| 4-Nitrobenzoic Acid | 4-NO₂ | 3.44 | Increased |
| 4-Methoxybenzoic Acid | 4-OCH₃ | 4.47 | Decreased |
| p-Cyanobenzoic Acid | 4-CN | 3.55 | Increased |
| p-(Trifluoromethyl)benzoic acid | 4-CF₃ | 3.60 | Increased |
Data sourced from multiple chemical references illustrating general substituent effects. libretexts.orgpressbooks.pub
Kinetic and Mechanistic Studies of Benzoic Acid Derivatives in Atmospheric Reactions
Benzoic acid and its derivatives are components of atmospheric aerosols and can undergo degradation through reactions with atmospheric oxidants like hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) radicals. rsc.orgrsc.org Kinetic and mechanistic studies on benzoic acid provide a framework for understanding the atmospheric fate of its derivatives.
The primary reaction pathways for benzoic acid with these radicals are addition to the aromatic ring and hydrogen abstraction from the carboxylic acid group or the ring. nih.govresearchgate.net For reactions with OH radicals in atmospheric water droplets, addition reactions have lower potential energy barriers than abstraction reactions. rsc.orgscispace.com The initiation reactions with OH radicals are typically exothermic, whereas those with NO₃ and SO₄⁻ radicals are endothermic. rsc.org
Table 3: Kinetic Data for Reactions of Benzoic Acid (BA) with Atmospheric Radicals
| Reactant | Reaction Type | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298.15 K |
|---|---|---|
| OH Radical | Total (in water droplets) | 2.35 × 10⁻¹¹ |
This table presents kinetic data for the parent compound, benzoic acid, to provide context for the potential atmospheric reactivity of its derivatives. rsc.orgnih.gov
Structural Elucidation and Spectroscopic Characterization of 2 4 Nitrophenylthio Benzoic Acid
Electronic Spectroscopy for Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic transitions within a molecule. For aromatic compounds like 2-(4-Nitrophenylthio)benzoic acid, UV-Vis spectra show absorption bands corresponding to the energy required to excite electrons to higher energy orbitals.
A related compound, 4-nitrobenzoic acid, exhibits a characteristic UV/Vis spectrum. nist.gov The study of similar compounds, such as a novel nano azo reagent, 2-hydroxy-5-(5-(4-methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-yl)diazenyl) benzoic acid (HMNTDABA), also relies on UV-Vis spectroscopy for characterization. kashanu.ac.ir In the case of HMNTDABA, the reaction with silver (I) ions is monitored at a maximum absorption wavelength (λmax) of 563 nm. kashanu.ac.ir The synthesis and characterization of other benzoic acid derivatives, like p-nitrophenyl azo-β-naphthyl-(4'-azobenzoic acid)-4-benzoate, also utilize UV-Vis spectroscopy as a characterization method. researchgate.net
Interactive Data Table: UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent/Condition |
|---|
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.
In the mass spectrum of benzoic acid, the molecular ion peak [M]+ is observed at an m/z of 122, corresponding to [C7H6O2]+. docbrown.info The base peak, which is the most abundant ion, appears at m/z 105 and is attributed to the [C6H5C=O]+ fragment. docbrown.info Other significant fragments are observed at m/z 77 ([C6H5]+) and m/z 51 ([C4H3]+). docbrown.info The fragmentation of protonated benzoic acid can lead to the competitive generation of protonated carbon dioxide or protonated benzene (B151609). researchgate.net
The fragmentation of related structures provides insight into the behavior of this compound. For instance, in the mass spectra of 2-(2'-R-phenyl)benzoic acids, where R can be a nitro group, an abundant fragment ion at m/z 197 is formed through an ipso substitution, expelling the R group as a radical. researchgate.net For short-chain carboxylic acids, prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45) are common. libretexts.org
Interactive Data Table: Mass Spectrometry Fragmentation of Benzoic Acid
| m/z | Fragment Ion |
|---|---|
| 122 | [C6H5COOH]+ (Molecular Ion) |
| 105 | [C6H5CO]+ (Base Peak) |
| 77 | [C6H5]+ |
Crystallographic Studies and Solid-State Characterization
Crystallographic studies, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms and molecules in a crystal lattice.
The solid-state characterization of various benzoic acid derivatives has been extensively studied. For example, the crystal structures of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid have been determined, revealing how steric interactions influence the molecular conformation. researchgate.net In 2,2'-dithiodibenzoic acid, a related disulfide, the molecule is twisted about the S-S bond with a C—S—S—C torsion angle of -83.19 (8)°. researchgate.net The study of co-crystals, such as that of 2,2'-dithiodibenzoic acid with benzoic acid, provides further understanding of intermolecular interactions in the solid state. researchgate.net The synthesis and characterization of other complex benzoic acid derivatives often include X-ray diffraction to determine their structure. kashanu.ac.ir
Interactive Data Table: Crystallographic Data for 2,2'-dithiodibenzoic acid
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 22.842 (5) |
| b (Å) | 7.828 (2) |
| c (Å) | 7.155 (1) |
Structure Activity Relationship Sar Studies and Derivative Design of 2 4 Nitrophenylthio Benzoic Acid Analogs
Systematic Structural Modifications and Their Impact on Biological Activity
The 2-(4-Nitrophenylthio)benzoic acid scaffold presents several key regions for chemical modification: the two benzene (B151609) rings, the sulfur bridging atom, the nitro group, and the carboxylic acid moiety. Systematic alteration of these components provides valuable insights into the molecular interactions governing the compound's biological effects.
Benzene Ring Modifications: Research on related diaryl sulfide compounds suggests that the nature and position of substituents on the aromatic rings are critical determinants of biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic distribution of the entire molecule, thereby influencing its interaction with biological targets. While specific studies on this compound are limited, general principles suggest that substituents that enhance the desired electronic properties or create favorable steric interactions would lead to improved activity.
Table 1: Hypothetical Impact of Benzene Ring and Bridging Atom Modifications on Biological Activity This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound is not readily available.
| Modification | Rationale | Predicted Impact on Activity |
| Introduction of electron-withdrawing groups on the nitrophenyl ring | Enhance the electron-deficient nature of the ring system | Potentially increase activity |
| Introduction of bulky substituents on either ring | Probe for steric tolerance in the binding pocket | Activity may increase or decrease |
| Replacement of sulfur with oxygen (ether) | Alter bond angle and polarity | Likely to decrease activity |
| Oxidation of sulfur to sulfoxide (B87167)/sulfone | Increase polarity and hydrogen bonding capacity | Unpredictable; depends on target |
The nitro group and the carbonyl component of the benzoic acid are key functional groups that can be targeted for modification to fine-tune the molecule's properties.
Nitro Group Modifications: The strongly electron-withdrawing nitro group is a critical pharmacophore in many biologically active molecules doi.orgescholarship.org. Its position and presence are often crucial for activity. Strategies for modification could include:
Positional Isomers: Moving the nitro group from the para position to the ortho or meta positions would significantly alter the electronic landscape of the ring and could lead to a loss or change in activity.
Replacement with other Electron-Withdrawing Groups: Substituting the nitro group with other electron-withdrawing moieties such as cyano (-CN), trifluoromethyl (-CF3), or a sulfone (-SO2CH3) can help to probe the necessity of the nitro group's specific electronic and steric properties.
Reduction to an Amino Group: Conversion of the nitro group to an amino (-NH2) group would drastically change the electronic properties from strongly withdrawing to donating, likely leading to a significant change, and possibly loss, of the original biological activity.
Carbonyl Linker Modifications: The carboxylic acid group is a key feature, often involved in critical hydrogen bonding interactions with biological targets. Altering the carbonyl linker can impact both binding and physicochemical properties.
Esterification: Converting the carboxylic acid to an ester could serve as a prodrug strategy, improving cell permeability. The ester would then be hydrolyzed in vivo to release the active carboxylic acid.
Amidation: Replacing the carboxylic acid with an amide can introduce additional hydrogen bonding capabilities and alter the pKa of the molecule.
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere like a tetrazole can maintain the acidic character while potentially improving metabolic stability and oral bioavailability.
Introducing substituents onto the benzoic acid ring can influence the molecule's orientation within a binding site and can also affect its acidity (pKa). The position and electronic nature of these substituents are critical. ijarsct.co.innih.govmdpi.comcymitquimica.com
Electronic Effects: Electron-withdrawing substituents on the benzoic acid ring will increase its acidity, while electron-donating groups will decrease it. ijarsct.co.innih.govmdpi.comcymitquimica.com This modulation of pKa can be crucial for optimizing interactions with the target protein and for improving pharmacokinetic properties like absorption and distribution.
Steric Effects: The size and position of substituents can dictate favorable or unfavorable steric interactions within the binding pocket. Small, lipophilic groups in appropriate positions might enhance binding through van der Waals interactions, while bulky groups could lead to steric hindrance.
Table 2: Influence of Substituents on the pKa of p-Substituted Benzoic Acids mdpi.comcymitquimica.com
| Substituent (Y) | pKa | Effect on Acidity |
| –NO2 | 3.41 | Increases |
| –CN | 3.55 | Increases |
| –Br | 3.96 | Increases |
| –Cl | 4.0 | Increases |
| –H | 4.19 | Reference |
| –CH3 | 4.34 | Decreases |
| –OCH3 | 4.46 | Decreases |
| –OH | 4.48 | Decreases |
This data is for p-substituted benzoic acids and serves to illustrate the general electronic effects of substituents on the acidity of the benzoic acid moiety.
Isosteric and bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while maintaining the essential binding interactions. google.com
Carboxylic Acid Bioisosteres: As mentioned, the carboxylic acid group can be replaced by other acidic functional groups such as tetrazole, hydroxamic acid, or a phosphonic acid. These replacements can significantly alter the acidity, lipophilicity, and metabolic stability of the molecule.
Ring Bioisosteres: It may also be possible to replace one of the benzene rings with a bioisosteric heterocycle, such as a pyridine or thiophene ring. This can introduce new hydrogen bonding opportunities, alter the dipole moment, and improve solubility.
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of novel, unsynthesized analogs.
For a series of this compound analogs, QSAR models can be developed by correlating their biological activity with various calculated physicochemical parameters.
pKa: The acidity of the carboxylic acid group is a critical parameter. A QSAR study could reveal an optimal pKa range for biological activity, guiding the selection of appropriate substituents on the benzoic acid ring.
ClogP (Calculated Log P): This parameter is a measure of the lipophilicity of a compound. Lipophilicity is crucial for membrane permeability and can also influence binding to the target. A parabolic relationship between ClogP and activity is often observed, where either too low or too high lipophilicity is detrimental. QSAR models can help to identify the optimal ClogP for a given biological target.
Table 3: Hypothetical QSAR Data for a Series of this compound Analogs This table presents a hypothetical dataset to illustrate the principles of a QSAR study.
| Compound | Substituent on Benzoic Acid Moiety | pKa | ClogP | Biological Activity (IC50, µM) |
| 1 | H | 4.19 | 3.5 | 10.2 |
| 2 | 3-Cl | 3.83 | 4.2 | 5.1 |
| 3 | 4-Cl | 4.00 | 4.2 | 7.8 |
| 4 | 3-CH3 | 4.27 | 4.0 | 12.5 |
| 5 | 4-NO2 | 3.41 | 3.4 | 2.3 |
A QSAR equation derived from such data might take the form of: log(1/IC50) = c1(pKa) + c2(ClogP) + c3*(ClogP)^2 + constant
Such an equation would allow for the prediction of the biological activity of new analogs based on their calculated pKa and ClogP values, thereby streamlining the drug discovery process.
Influence of Positional Isomerism on Biological Activity
The precise positioning of functional groups on an aromatic ring is a critical determinant of a molecule's biological activity. In the case of 2-(nitrophenylthio)benzoic acid, the location of the nitro (NO₂) group on the phenyl ring significantly influences its pharmacological profile. While direct comparative studies on the biological activities of the ortho-, meta-, and para-nitro isomers of 2-(phenylthio)benzoic acid are not extensively detailed in the available literature, the principles of structure-activity relationships (SAR) in related nitroaromatic compounds provide valuable insights.
The nitro group is a strong electron-withdrawing group, and its position affects the electronic distribution, polarity, and steric properties of the entire molecule. nih.gov These changes can alter how the molecule interacts with biological targets such as enzymes or cellular receptors. For instance, research on other classes of nitro compounds has demonstrated that positional shifts of the nitro group can lead to substantial differences in activity. Some studies suggest that the presence of nitro groups, particularly at certain positions, can enhance the antimicrobial or anticancer properties of a compound. nih.govsmolecule.com For example, in some molecular frameworks, a nitro group at the C2 and C4 positions has been shown to enhance antibacterial activity.
In the context of 2-(phenylthio)benzoic acid derivatives, the para position of the nitro group, as seen in this compound, results in a specific electronic and spatial configuration that has been explored for various activities. The isomer 2-((2-Nitrophenyl)thio)benzoic acid, with the nitro group in the ortho position, is also noted for its potential biological activities, including anticancer effects through apoptosis induction and antimicrobial properties. smolecule.com However, without direct comparative screening data, it is challenging to definitively state the superiority of one isomer over another. The activity is likely target-dependent, with each isomer presenting a unique profile for interaction with different biological systems.
Table 1: Postulated Influence of Nitro Group Position on the Activity of 2-(Nitrophenylthio)benzoic Acid
| Isomer | Nitro Group Position | Postulated Effects on Molecular Properties | Potential Impact on Biological Activity |
| 2-((2-Nitrophenyl)thio)benzoic acid | Ortho (C2') | Increased steric hindrance near the thioether bridge; potential for intramolecular hydrogen bonding. | May alter binding affinity to specific targets; has been associated with anticancer and antimicrobial potential. smolecule.com |
| 2-((3-Nitrophenyl)thio)benzoic acid | Meta (C3') | Alters the overall dipole moment and electronic distribution compared to ortho and para isomers. | Activity profile is likely distinct from other isomers, but specific data is limited. |
| 2-((4-Nitrophenyl)thio)benzoic acid | Para (C4') | Maximizes the electron-withdrawing effect on the phenyl ring through resonance; presents a more linear geometry. | The most commonly studied isomer, with a range of observed biological activities. |
This table is illustrative and based on general chemical principles and data from related compounds, as direct comparative biological studies of these specific isomers were not found in the search results.
Comparative Studies with Structurally Similar Benzoic Acid Derivatives
Studies on various benzoic acid derivatives reveal a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijarsct.co.in The structure-activity relationship of benzoic acid can be significantly modified by altering the substituents on the aromatic ring or the nature of the groups attached to the carboxyl function. ijarsct.co.in
For example, derivatives of 2-(phenylthio)benzoylarylhydrazone have been synthesized and evaluated for their antimycobacterial activity. Research has shown that the presence of a nitro substitution on the aryl part of these molecules can improve their activity against Mycobacterium tuberculosis. nih.gov Specifically, analogs incorporating 5-nitro-2-furyl and 5-nitro-2-thienyl moieties demonstrated significant inhibitory effects, highlighting the importance of the nitro group within a heterocyclic system attached to the core structure. nih.gov
In another study, 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives were synthesized and tested for their antimicrobial effects. These compounds, which feature a modified linker between the nitrophenyl and benzoic acid moieties, exhibited notable antifungal activity, with some derivatives being more active than the reference compound ketoconazole against certain fungal strains. tubitak.gov.tr
The broader class of benzoic acid derivatives also includes compounds with potent activities unrelated to the nitrophenylthio structure. For instance, certain derivatives have been investigated for anti-sickling properties, while others are explored as retinoid X receptor agonists or antagonists in cancer therapy. nih.gov These studies underscore the versatility of the benzoic acid scaffold in medicinal chemistry. nih.gov
Table 2: Comparative Biological Activities of Benzoic Acid Derivatives
| Compound Class | Key Structural Features | Observed Biological Activity | Reference |
| 2-(Phenylthio)benzoylarylhydrazones | Hydrazone linkage; some with nitroheteroaryl groups. | Antimycobacterial (activity enhanced by nitro groups). | nih.gov |
| 2-[(2-Nitro-1-phenylalkyl)thio]benzoic acids | Modified alkyl linker; nitrophenyl group. | Antibacterial and potent antifungal activity. | tubitak.gov.tr |
| General Benzoic Acid Derivatives | Varied substitutions on the phenyl ring. | Antimicrobial, anti-inflammatory, anticancer, anti-sickling. | ijarsct.co.inresearchgate.net |
| Diphenylamine-based Retinoids | Benzoic acid connected to a diphenylamine skeleton. | Retinoid X receptor modulation (agonist/antagonist). | nih.gov |
This comparative analysis demonstrates that while the this compound structure is a promising scaffold, its biological activity is part of a larger landscape of pharmacologically active benzoic acid derivatives. The specific combination of a thioether bridge and a para-nitro-substituted phenyl ring confers a distinct activity profile that continues to be a subject of scientific investigation.
Mechanistic Investigations of Biological Activities Exhibited by 2 4 Nitrophenylthio Benzoic Acid and Its Derivatives
Enzyme Inhibition Mechanisms
The compound 2-(4-nitrophenylthio)benzoic acid and its derivatives have been the subject of various studies to elucidate their mechanisms of action against several key enzymes. These investigations have revealed a range of inhibitory activities, highlighting the potential of this chemical scaffold in targeting diverse biological pathways.
Thiopurine Methyltransferase Inhibition
Thiopurine methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine drugs. nih.gov Research has shown that benzoic acid derivatives can act as inhibitors of this enzyme. nih.gov The inhibitory activity is influenced by the physicochemical properties of the substituents on the benzoic acid ring. elsevierpure.com Specifically, the addition of methoxy (B1213986) and phenolic hydroxyl groups has been found to enhance inhibition. nih.gov
The mechanism of inhibition by benzoic acid derivatives is generally noncompetitive or mixed with respect to both the methyl donor, S-adenosyl-L-methionine, and the methyl acceptor substrate, such as 6-mercaptopurine. nih.gov A quantitative structure-activity relationship (QSAR) analysis has demonstrated that the inhibitory activity can be modeled by an equation that considers the Hammett constant and a lipophilicity-related parameter. nih.gov Interestingly, non-heterocyclic aromatic thiol compounds, including thiosalicylic acid, have been identified as potent substrates for TPMT, suggesting that the enzyme may have a broader substrate specificity than previously understood. nih.gov This has led to the suggestion that "aryl thiol methyltransferase" might be a more fitting name for the enzyme. nih.gov
Some nonsteroidal anti-inflammatory drugs (NSAIDs) that are also benzoic acid derivatives, such as naproxen, mefenamic acid, and tolfenamic acid, have been shown to inhibit TPMT in a noncompetitive manner. nih.gov
Table 1: Inhibition of Thiopurine Methyltransferase (TPMT) by Benzoic Acid Derivatives
| Compound | Inhibition Type | Key Findings |
| Benzoic Acid Derivatives | Noncompetitive or Mixed | Inhibition is enhanced by methoxy and phenolic hydroxyl groups. nih.gov |
| Naproxen | Noncompetitive | A known NSAID that also inhibits TPMT. nih.gov |
| Mefenamic Acid | Noncompetitive | Demonstrates noncompetitive inhibition of TPMT. nih.gov |
| Tolfenamic Acid | Noncompetitive | Exhibits noncompetitive inhibition of TPMT. nih.gov |
Interactions with Bacterial RNA Polymerase
The bacterial RNA polymerase (RNAP) is a well-established target for antibacterial agents. rsc.org The interaction between the β' subunit of RNAP and the sigma factor is crucial for transcription initiation and represents a promising target for novel antibiotics. nih.gov A derivative of this compound, specifically 2-(4-((2-aminophenyl)thio)-3-nitrobenzoyl)benzoic acid, was identified as a hit compound that inhibits this interaction. nih.gov
Structural modeling suggests that the aminophenyl group of this compound binds to isoleucine 291 (in E. coli), the nitrobenzoyl group to leucine (B10760876) 282, and the benzoic acid moiety to arginine 278 or arginine 281 of the β' subunit. nih.gov Further structure-activity relationship studies revealed that introducing electron-withdrawing groups on the benzoic acid ring increased the antimicrobial activity, likely by enhancing the interaction with the positively charged arginine residues. nih.gov Conversely, electron-donating groups decreased the activity. nih.gov The position of the benzoic acid group was also found to be critical for inhibitory action. polyu.edu.hk
Table 2: Structure-Activity Relationship of Benzoic Acid Derivatives as Bacterial RNA Polymerase Inhibitors
| Modification | Effect on Antimicrobial Activity | Rationale |
| Electron-withdrawing groups on benzoic acid | Increased | Enhanced ionic interaction with β' R278 or R281. nih.gov |
| Electron-donating groups on benzoic acid | Decreased | Weakened interaction with the binding site. nih.gov |
| Moving benzoic acid to 3-position | Vanished | The 2-position is critical for proper orientation and binding. polyu.edu.hk |
HIV-1 Vif Antagonism and APOBEC3G Protection
The Human Immunodeficiency Virus type 1 (HIV-1) Vif protein is essential for viral replication as it counteracts the host's antiviral defense mechanism mediated by the APOBEC3G (A3G) protein. nih.govfrontiersin.org Vif targets A3G for proteasomal degradation by recruiting an E3 ubiquitin ligase complex. nih.gov Therefore, inhibiting the Vif-A3G interaction is a promising strategy for anti-HIV-1 therapy.
Recent structural studies have revealed that RNA can act as a molecular glue, facilitating the interaction between Vif and A3G. nih.gov Vif appears to intercept A3G when it is bound to RNA, a state in which A3G is most dangerous to the virus as it is on the pathway to being packaged into new viral particles. nih.gov By binding to A3G in this conformation, Vif can repress its function through both ubiquitin-dependent and -independent mechanisms. nih.gov
Inhibitors of Vif, such as RN-18, have been shown to downregulate Vif protein levels and consequently increase the expression of A3G. researchgate.net This leads to enhanced incorporation of A3G into new virions, thereby inhibiting viral replication. researchgate.net Peptides designed to competitively inhibit the interaction between Vif and the cellular protein CBFβ, which is necessary for Vif's function, have also demonstrated anti-HIV-1 activity by protecting A3G from degradation. mdpi.com
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by catalyzing the conversion of arachidonic acid to prostaglandins (B1171923). nih.gov Selective inhibition of COX-2 over the related COX-1 isoform is a desirable therapeutic goal, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
The mechanism of COX-2 inhibition involves blocking the active site of the enzyme, thereby preventing the synthesis of prostaglandins. nih.gov Some COX-2 inhibitors have been shown to have additional mechanisms of action, particularly in the context of cancer. For instance, they can block the phosphorylation of HDM2, a protein that targets the tumor suppressor p53 for degradation. wikipedia.org By inhibiting COX-2, the levels of prostaglandins A1 and A2 are reduced, which in turn allows p53 to function properly and induce apoptosis in cancer cells. wikipedia.org
While this compound itself is not a well-characterized COX-2 inhibitor, the benzoic acid scaffold is present in many known NSAIDs and COX-2 inhibitors.
Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibition
Information regarding the direct inhibition of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) by this compound is not available in the provided search results.
Mechanisms of Antimicrobial Action
The antimicrobial activity of benzoic acid derivatives, including those related to this compound, has been investigated against various pathogens. nih.gov The primary mechanism of action is often related to the disruption of cellular processes through the inhibition of key enzymes, as discussed in the context of bacterial RNA polymerase. nih.gov
The effectiveness of benzoic acid derivatives as antimicrobial agents is influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov For example, against Escherichia coli, benzoic acid and 2-hydroxybenzoic acid have shown strong antibacterial activity. nih.gov The presence of hydroxyl and methoxyl groups can modulate this activity, with their position on the ring being a critical determinant. nih.gov
In addition to enzyme inhibition, some benzoic acid derivatives can also interfere with bacterial biofilm formation. nih.gov The addition of methoxyl groups to benzoic acid has been shown to significantly reduce biofilm production by E. coli. nih.gov The aldehyde group has been found to be generally more active than the carboxyl group in phenolic derivatives, and the activity increases with the number of hydroxyl substitutions. nih.gov
Table 3: Factors Influencing Antimicrobial Activity of Benzoic Acid Derivatives
| Factor | Influence on Antimicrobial Activity | Example |
| Substituent Type | Hydroxyl and methoxyl groups modulate activity. nih.gov Aldehyde group is often more active than carboxyl. nih.gov | 2-hydroxybenzoic acid shows strong activity against E. coli. nih.gov |
| Substituent Position | The location of the functional group on the benzoic ring is crucial. nih.gov | The ortho position for a hydroxyl group enhances activity against E. coli. nih.gov |
| Number of Substituents | Increased number of hydroxyl groups can enhance activity. nih.gov | Trisubstituted hydroxyl derivatives are generally most active. nih.gov |
| Biofilm Formation | Some derivatives can inhibit biofilm production. nih.gov | Methoxyl derivatives of benzoic acid reduce E. coli biofilm. nih.gov |
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., S. pneumoniae, E. coli)
Derivatives of benzoic acid have been a subject of extensive research for their antibacterial properties. The fundamental mechanism of action for benzoic acid involves the diffusion of the undissociated, lipophilic form of the acid across the bacterial cell membrane. nih.gov Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing a proton and an anion. nih.gov This process leads to the acidification of the cytoplasm and an accumulation of the anion, disrupting the cell's homeostasis and inhibiting growth. nih.govresearchgate.net
The effectiveness of these derivatives is highly dependent on their chemical structure, including the type, number, and position of substituents on the benzoic ring. nih.gov For instance, studies on various benzoic acid derivatives against Escherichia coli have shown that attaching a hydroxyl or methoxyl group can modify the antibacterial effect. nih.gov While some derivatives show a weaker effect than the parent benzoic acid, others, like 2-hydroxybenzoic acid, demonstrate stronger activity. nih.gov The position of the substituent is also critical; a methoxyl group in the ortho position (2mBa) was found to be more rapidly bactericidal against E. coli than a hydroxyl group in the same position (2hBa). nih.gov
Furthermore, some derivatives can impact biofilm formation, a key virulence factor for many bacteria. Methoxyl-substituted phenolic acids have been observed to limit E. coli biofilm formation more effectively than their hydroxyl counterparts. nih.gov In contrast, benzoic acid itself can sometimes stimulate biofilm formation, suggesting a defensive response from the bacteria under chemical stress. nih.gov
Hybrid molecules incorporating a 1,2,4-triazole (B32235) nucleus with fluoroquinolones like ciprofloxacin (B1669076) have demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov This suggests that combining the structural features of benzoic acid derivatives with other known antibacterial agents can lead to synergistic effects and novel mechanisms of action. nih.gov
Table 1: Antibacterial Activity of Benzoic Acid Derivatives against E. coli
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Benzoic Acid | 1 mg/mL | nih.gov |
| 2-hydroxybenzoic acid | 1 mg/mL | nih.gov |
| 3,4,5-trihydroxybenzoic acid | 4 mg/mL | nih.gov |
Antimycobacterial Activity (e.g., Against Mycobacterium tuberculosis H37Rv)
The fight against tuberculosis, caused by Mycobacterium tuberculosis, is challenged by the emergence of drug-resistant strains, necessitating the discovery of new therapeutic agents. researchgate.net Aromatic nitro compounds, including derivatives of this compound, have shown particular promise in inhibiting M. tuberculosis strains. nih.govresearchgate.net It has been demonstrated that 4-nitrobenzoic acid can inhibit the pathogen's growth in vitro. nih.govresearchgate.net
Research into a library of 64 benzoate (B1203000) and thiobenzoate derivatives revealed that compounds with an aromatic nitro substitution were the most active against M. tuberculosis. ucp.pt Specifically, the 3,5-dinitro esters series was identified as the most potent. researchgate.netucp.pt Interestingly, this enhanced activity was not directly correlated with the compounds' pKa values or their rates of hydrolysis, suggesting a specific mechanism of action beyond simple acidification. nih.govresearchgate.netucp.pt
Esters of these weak acids are considered prodrugs. nih.govresearchgate.net They are thought to facilitate entry into the mycobacterial cells, where they are then hydrolyzed by mycobacterial esterases, releasing the active free acid inside the cell. nih.govresearchgate.net This intracellular activation is a key strategy to overcome the permeability barrier of the mycobacterial cell wall. The presence of 4-nitro or 3,5-dinitro groups on the aromatic ring significantly enhances activity compared to other substituents with similar pKa values. nih.govresearchgate.net
Table 2: Antimycobacterial Activity of Benzoate Derivatives against M. tuberculosis H37Rv
| Compound Series | Key Finding | Reference |
|---|---|---|
| 4-nitrobenzoates | Demonstrate greater activity than derivatives with other substituents. | nih.govresearchgate.net |
| 3,5-dinitrobenzoates | Identified as the most active series among tested derivatives. | researchgate.netucp.pt |
Antifungal Properties
Benzoic acid and its derivatives are recognized for their antifungal capabilities, which is why they are utilized as preservatives in food, medicine, and cosmetics. researchgate.net Research has confirmed the antifungal properties of various derivatives against a range of fungal pathogens. researchgate.netmdpi.comnih.gov
In one study, phytochemical analysis of Piper cumanense inflorescences led to the isolation of several benzoic acid derivatives that were active against six phytopathogenic fungi, with a pronounced effect against species of the Fusarium genus. nih.gov Another investigation into 2-acyl-1,4-benzohydroquinones and their analogues found that they possessed significant antifungal properties against diverse Candida and filamentous fungi strains. mdpi.com The 2-acyl-1,4-benzohydroquinone derivatives were generally more potent than their 2-acyl-1,4-naphthohydroquinone counterparts. mdpi.com Specifically, 2-octanoylbenzohydroquinone exhibited impressive activity, with Minimum Inhibitory Concentration (MIC) values comparable to the standard antifungal drug amphotericin B against certain strains like Candida krusei and Rhizopus oryzae. mdpi.com
Furthermore, synthetic 2-aminobenzoic acid derivatives have shown efficacy against fluconazole-resistant clinical isolates of C. albicans. mdpi.com These compounds were effective in both planktonic and biofilm growth conditions, with some showing a synergistic effect when combined with fluconazole. mdpi.com Mechanistic studies suggested that their action involves the downregulation of genes essential for hyphal growth and adhesion (HWP, ERG11, and ASL3), thereby inhibiting biofilm formation. mdpi.com
Table 3: Antifungal Activity of Select Benzoic Acid Derivatives
| Compound/Derivative | Target Fungi | Key Finding | Reference |
|---|---|---|---|
| 2-octanoylbenzohydroquinone | Candida krusei, Rhizopus oryzae | MIC values of 2 and 4 μg/mL, comparable to amphotericin B. | mdpi.com |
| Benzoic acid derivatives from P. cumanense | Phytopathogenic fungi | Greater activity observed against Fusarium species. | nih.gov |
Antioxidant Activity and Associated Molecular Pathways
The antioxidant activity of benzoic acid derivatives is a significant aspect of their biological profile, contributing to their therapeutic potential. This activity is largely influenced by the structure of the compound, particularly the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov The presence of a nitro group can also be important for antioxidant activity. researchgate.net
The mechanism of antioxidant action for phenolic acids often involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals. The stability of the resulting aryloxyl radical determines the compound's efficiency as an antioxidant. nih.gov This stability is enhanced by the delocalization of the unpaired electron over the conjugated aromatic system. nih.gov Hydroxyl groups in the ortho or para position relative to each other (as in catechol or hydroquinone (B1673460) structures) allow for greater participation in this delocalization, leading to higher antioxidant activity. nih.govnih.gov For instance, 2,5-dihydroxybenzoic acid is a highly active antioxidant due to this resonance stabilization. nih.gov In contrast, compounds where the second hydroxyl group does not participate as effectively in delocalization, such as 2,4-dihydroxybenzoic acid, exhibit significantly lower activity. nih.gov
Studies have shown that compounds with hydroxyl groups in the meta positions (3 or 5) also demonstrate strong antioxidant properties. nih.gov The order of activity among dihydroxybenzoic acids highlights the importance of these structural features, with 3,5-dihydroxybenzoic acid showing very strong activity. nih.gov The antioxidant potential of nitro-substituted derivatives, such as nitrochalcones and 2-substituted-5-nitro-benzimidazoles, has also been documented, indicating that the nitro group itself contributes to the radical-scavenging capacity of the molecule. researchgate.net
Table 4: Antioxidant Activity of Select Benzoic Acid Derivatives
| Compound | Relative Antioxidant Activity | Key Structural Feature | Reference |
|---|---|---|---|
| 3,5-dihydroxybenzoic acid | Very High | Two hydroxyl groups in meta positions. | nih.gov |
| 2,5-dihydroxybenzoic acid | High | Hydroxyl groups in para position to each other. | nih.gov |
| 2,4-dihydroxybenzoic acid | Lower | Less effective resonance stabilization of the radical. | nih.gov |
Investigations into Anti-Sickling Properties
Sickle cell disease is a genetic disorder resulting from the polymerization of deoxygenated sickle hemoglobin (HbS), which causes red blood cells to adopt a rigid, sickle shape. phcogrev.com Benzoic acid derivatives have been investigated as potential anti-sickling agents due to their ability to interfere with this polymerization process. researchgate.netresearchgate.netnih.gov
The design of effective anti-sickling agents often involves creating molecules with specific structural features. These include hydrophilic substituents on the phenyl ring to interact with polar amino acid residues near the HbS mutation site, and a hydrophobic phenyl core to occupy a non-polar area on the protein's surface. researchgate.net This dual-feature design facilitates binding to the hemoglobin molecule and inhibits the aggregation that leads to sickling. researchgate.net
Several benzoic acid derivatives have shown promising anti-sickling activity in vitro. researchgate.net Compounds such as p-fluorobenzoic acid and other disubstituted benzoic acids have been reported to have anti-gelling properties. researchgate.netnih.gov Research has also identified anti-sickling properties in naturally occurring benzoic acid derivatives isolated from plants used in traditional medicine to manage sickle cell crises. researchgate.netnih.gov For example, vanillic acid and p-hydroxybenzoic acid are among the compounds isolated from plants like Fagara zanthoxyloides that exhibit this activity. nih.gov These agents are believed to act directly on the HbS molecules, inhibiting polymerization and in some cases increasing the oxygen affinity of hemoglobin. researchgate.netnih.gov
Table 5: Examples of Benzoic Acid Derivatives with Anti-Sickling Properties
| Compound | Source/Type | Postulated Mechanism | Reference |
|---|---|---|---|
| p-fluorobenzoic acid | Synthetic | Interacts with HbS to inhibit gelation. | researchgate.netnih.gov |
| Vanillic acid | Plant-derived | Inhibits HbS polymerization. | nih.gov |
| p-hydroxybenzoic acid | Plant-derived / Standard | Inhibits HbS polymerization. | researchgate.netnih.gov |
General Molecular Target Identification and Pathway Modulation
Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and advancing drug discovery. nih.gov For antibacterial benzoic acid derivatives, the general pathway involves disrupting the bacterial membrane's integrity and intracellular pH. nih.govresearchgate.net However, more specific targets are being elucidated.
In the case of hybrid compounds, such as those combining a 1,2,4-triazole moiety with ciprofloxacin, the antibacterial activity is not solely dependent on their affinity for the classical fluoroquinolone targets, DNA gyrase and topoisomerase IV. nih.gov This suggests that these hybrid molecules may possess additional or alternative mechanisms of action, highlighting the potential for pathway modulation through molecular hybridization. nih.gov
For antifungal derivatives, molecular docking studies and gene expression analysis have provided insights into their targets. The downregulation of genes like ERG11, which is involved in ergosterol (B1671047) biosynthesis, and genes related to adhesion and hyphal formation (HWP, ASL3), points to a multi-targeted approach in inhibiting fungal growth and virulence. mdpi.com Similarly, the antimycobacterial effect of nitrobenzoates is believed to involve activation by mycobacterial enzymes, suggesting these enzymes are a key part of the pathway. nih.govresearchgate.net The ultimate goal of these investigations is to move from a phenotypic screen, which identifies that a compound has an effect, to a detailed understanding of the molecular signaling pathways and drug-sensitive nodes it modulates. nih.gov
Computational Chemistry and Theoretical Studies of 2 4 Nitrophenylthio Benzoic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
While specific molecular docking studies for 2-(4-Nitrophenylthio)benzoic acid are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds. For instance, various benzoic acid derivatives have been investigated as potential inhibitors for targets like the SARS-CoV-2 main protease nih.gov. Similarly, compounds containing a nitrobenzoyl moiety have been docked against enzymes such as inducible nitric oxide synthase (iNOS) to evaluate their anti-inflammatory potential researchgate.net.
A hypothetical docking study of this compound would involve:
Preparation of the Ligand: The 3D structure of the compound would be generated and energetically minimized.
Selection of a Protein Target: Based on the known biological activities of similar thioether or nitroaromatic compounds, a relevant protein target would be chosen. Potential targets could include enzymes involved in inflammatory pathways like cyclooxygenases (COX) or kinases.
Docking Simulation: Using software like AutoDock, the ligand would be placed in the active site of the protein, and various conformations would be sampled to find the most stable binding pose.
The results would be analyzed based on the binding affinity (or docking score) and the specific intermolecular interactions formed. Key interactions for this compound would likely involve:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitro group's oxygen atoms can also act as hydrogen bond acceptors. These groups would be expected to interact with polar amino acid residues like serine, threonine, or glutamine in the protein's active site nih.govnih.gov.
Hydrophobic and π-Stacking Interactions: The two aromatic rings (the benzoic acid and the nitrophenyl ring) can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
The insights from such simulations could guide the synthesis of more potent and selective analogs by modifying the structure to enhance these key interactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting a wide array of molecular properties with a good balance of accuracy and computational cost researchgate.net.
A fundamental step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would be performed using a DFT functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) researchgate.netscirp.org.
The optimization process yields key structural parameters. While specific experimental data for this compound is scarce, theoretical calculations for related molecules like 2-nitro-N-(4-nitrophenyl) benzamide (B126) provide insights into expected values researchgate.net. The optimized structure would reveal the dihedral angles between the two aromatic rings and the orientation of the carboxylic acid and nitro groups.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar fragments from DFT calculations.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-S Bond Length | Bond between benzoic ring C and sulfur | ~1.78 Å |
| S-C Bond Length | Bond between sulfur and nitrophenyl ring C | ~1.77 Å |
| C-S-C Angle | Angle around the central sulfur atom | ~103° |
| O-C-O Angle | Angle within the carboxylic acid group | ~123° |
| C-N Bond Length | Bond between nitrophenyl ring C and nitrogen | ~1.48 Å |
| Dihedral Angle | Twist between the two aromatic rings | ~60-80° |
DFT calculations are highly effective in predicting vibrational and NMR spectra, which can aid in the interpretation of experimental data.
Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the frequencies and intensities of infrared (IR) and Raman bands. For this compound, characteristic frequencies would include the O-H stretch of the carboxylic acid (~3500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), and various C-H and C-C aromatic stretches nih.govresearchgate.net. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of vibrational modes.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts. These calculations help in assigning signals in experimental NMR spectra to specific atoms in the molecule, confirming its structure mdpi.com.
Quantum Chemical Calculations for Energetic and Thermodynamic Properties
Quantum chemical methods can compute key energetic and thermodynamic properties that define the stability and behavior of a molecule. For derivatives of benzoic acid, these calculations provide a deeper understanding of their properties researchgate.netchemrxiv.org.
The following properties can be calculated:
Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.
Gibbs Free Energy of Formation (ΔGf°): This value incorporates both enthalpy and entropy and is crucial for predicting the spontaneity of reactions involving the compound.
Heat Capacity (Cv): This property describes how the molecule's internal energy changes with temperature.
Table 2: Illustrative Thermodynamic Properties for a Benzoic Acid Derivative Based on general values for similar compounds.
| Property | Description | Typical Calculated Value |
|---|---|---|
| Enthalpy of Formation | Energy released/absorbed upon formation | -350 to -450 kJ/mol |
| Gibbs Free Energy | Energy available for doing useful work | -200 to -300 kJ/mol |
| Entropy | Measure of molecular disorder | ~400-500 J/mol·K |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Interactions)
In the solid state, molecules of this compound will interact with each other through various non-covalent forces, which dictate the crystal packing and physical properties of the material. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these interactions nih.govresearchgate.net.
Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups of two molecules, forming a characteristic cyclic dimer motif researchgate.net. This is a very stable arrangement for carboxylic acids in the solid state.
π-π Stacking: The electron-rich aromatic rings can stack on top of each other, contributing to crystal stability.
Hirshfeld surface analysis maps these interactions onto a 3D surface around the molecule, with different colors indicating the type and strength of the contacts, providing a detailed picture of the crystal packing environment nih.gov.
Theoretical Prediction of Chemical Reactivity and Electronic Charge Distribution
The reactivity of a molecule is governed by its electronic structure. DFT calculations provide valuable descriptors for predicting this behavior.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring of the benzoic acid, while the LUMO is expected to be concentrated on the electron-withdrawing nitrophenyl ring researchgate.netnih.gov.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive nih.govrsc.org.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It reveals the charge distribution, showing electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions researchgate.net. For this compound, the most negative regions would be around the oxygen atoms of the carboxylic acid and nitro groups, indicating sites prone to electrophilic attack. The hydrogen of the carboxylic acid would be a region of high positive potential, making it the primary site for nucleophilic attack or deprotonation researchgate.net.
Table 3: Predicted Electronic Properties and Reactivity Descriptors (Illustrative) This table is illustrative, based on typical values for similar nitro-containing aromatic compounds.
| Descriptor | Definition | Predicted Value | Implication |
|---|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV | Electron-donating ability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | ~ 3.7 eV | Chemical reactivity and stability nih.govresearchgate.net |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | ~ 1.85 eV | Resistance to change in electron configuration |
| Softness (S) | 1 / (2η) | ~ 0.27 eV⁻¹ | High value indicates higher reactivity nih.gov |
Applications in Organic Synthesis and Materials Science Research for 2 4 Nitrophenylthio Benzoic Acid
Utility as Key Intermediates in Complex Organic Synthesis
Substituted benzoic acids, including nitrobenzoic acid derivatives, are highly valued as intermediates in the synthesis of a wide array of complex organic molecules. google.com The presence of both a carboxylic acid group and a nitro group on the aromatic rings of compounds like 2-(4-nitrophenylthio)benzoic acid provides multiple reaction sites for further chemical transformations. These intermediates are instrumental in the manufacturing of pharmaceuticals, dyestuffs, and polymerizable monomers. google.com
The synthesis of such intermediates often involves multi-step reaction sequences. For instance, the preparation of 2- and 4-nitrobenzoic acids can be achieved through the oxidation of the corresponding nitroacetophenones with nitric acid. google.com The resulting isomer-free nitrobenzoic acids are then available for use in more complex syntheses. google.com The general synthetic utility of benzoic acid derivatives is further exemplified by the preparation of 2-amino-1,3,4-thiadiazoles from various carboxylic acids, including benzoic acid, through a one-pot reaction with thiosemicarbazide. nih.gov This highlights the role of the benzoic acid moiety as a versatile precursor.
The following table summarizes the role of related benzoic acid derivatives as intermediates in the synthesis of more complex molecules:
| Intermediate | Synthetic Target | Application Area |
| 2- and 4-Nitrobenzoic acid | Pharmaceuticals, Dyestuffs, Monomers | Chemical Industry |
| Benzoic acid | 2-Amino-1,3,4-thiadiazoles | Heterocyclic Chemistry |
| 2-Nitrobenzoic acid | N-(R-nitrophenylsulfonamido)benzoic acids | Coordination Chemistry |
| Phthalic anhydride (B1165640) derivatives | 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid | Medicinal Chemistry |
Role in the Biosynthesis of Natural Products
Plant-derived benzoic acids are fundamental building blocks for a vast array of primary and specialized metabolites. nih.gov These include plant hormones, cofactors, and defense compounds. nih.gov The biosynthesis of these natural products occurs through a complex network of intersecting pathways located in different subcellular compartments. nih.gov
While direct evidence for the role of this compound in the biosynthesis of natural products is not prominently documented in the available literature, the general importance of benzoic acid derivatives as precursors is well-established. For example, in the fungal biosynthesis of the non-ribosomal peptide echinocandin B, the formation of the L-homotyrosine moiety involves intermediates derived from 4-hydroxyphenyl-pyruvate. mdpi.com This pathway highlights how substituted phenyl-containing acids are utilized by organisms to construct complex natural products. mdpi.com
Nitropyrrole-containing natural products, though relatively rare, are another class of compounds where a nitrated aromatic or heteroaromatic ring is a key structural feature. researchgate.net The biosynthesis of these compounds, such as the heronapyrroles, involves the incorporation of a 2-nitropyrrole motif. researchgate.net While not directly involving benzoic acid, this illustrates that organisms possess the enzymatic machinery to synthesize and incorporate nitrated aromatic structures into secondary metabolites.
Applications in Chelating Agent and Polymer Synthesis
The structural features of this compound, particularly the carboxylic acid group and the sulfur atom, suggest its potential for use in the synthesis of chelating agents and polymers. The carboxylate group can coordinate to metal ions, and the thioether linkage can also participate in coordination or be a site for further functionalization.
Research into related compounds provides insights into these potential applications. For example, N-(R-nitrophenylsulfonamido)benzoic acids have been synthesized and their crystal structures have been studied. researchgate.net A silver(I) complex with 2-(4-nitrobenzenesulfonamido)benzoic acid has been prepared, demonstrating the ability of such molecules to act as ligands and form coordination polymers. researchgate.net In this specific case, the silver(I) ions are coordinated by the oxygen atoms of the carboxylate groups from neighboring ligands, forming a one-dimensional linear chain. researchgate.net
In the field of polymer science, benzoic acid derivatives are utilized as monomers or modifying agents. An example is the synthesis of an aromatic ester containing two azo groups, p-nitro phenyl azo-β-naphthyl-(4'-azobenzoic acid)-4-benzoate, which was then grafted onto poly(vinyl alcohol) (PVA). researchgate.net This modification of the PVA polymer was achieved through partial esterification. researchgate.net Such grafting can be used to alter the physical and thermal properties of the polymer. researchgate.net
The following table outlines the applications of related compounds in chelation and polymer synthesis:
| Compound | Application | Key Structural Feature(s) |
| 2-(4-Nitrobenzenesulfonamido)benzoic acid | Ligand for Silver(I) Coordination Polymer | Carboxylate group |
| p-Nitro phenyl azo-β-naphthyl-(4'-azobenzoic acid)-4-benzoate | Grafting Agent for Poly(vinyl alcohol) | Azo groups, Ester linkage |
Development as Matrices for Advanced Analytical Techniques (e.g., MALDI-MS)
In the field of mass spectrometry, matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that allows for the analysis of large molecules like proteins and polymers. The choice of the matrix is crucial for the success of a MALDI-MS experiment. An ideal matrix should absorb the laser energy, co-crystallize with the analyte, and promote the ionization of the analyte.
While there is no direct mention in the searched literature of this compound being used as a MALDI matrix, a structurally similar compound, 2-(4-hydroxyphenylazo)benzoic acid (HABA), has been found to be a highly effective matrix for the analysis of peptides, proteins, and glycoproteins. nih.gov HABA has shown comparable or even better sensitivity for larger proteins and glycoproteins compared to other common matrices like sinapic acid and 2,5-dihydroxybenzoic acid. nih.gov It also provides excellent performance for the analysis of synthetic polymers. nih.gov
Another class of compounds, nitriles, have also been explored as MALDI matrices. For example, 4-hydroxy-3-nitrobenzonitrile (B1293937) has been reported as a general-purpose matrix for the analysis of small organic molecules, peptides, and proteins. rsc.org This indicates that the presence of a nitro group on an aromatic ring can be a favorable feature for a MALDI matrix.
The development of new matrices is an active area of research, and compounds are often selected based on their chromophoric properties and their ability to act as proton donors or acceptors. The structural elements of this compound, including the nitro-substituted aromatic ring, make it a potential candidate for investigation as a MALDI matrix.
The following table presents some common and novel matrices used in MALDI-MS:
| Matrix | Analyte Suitability |
| Sinapinic Acid | Peptides, Proteins, Glycoproteins |
| 2,5-Dihydroxybenzoic Acid (DHB) | Glycans, Glycopeptides |
| α-Cyano-4-hydroxycinnamic Acid (CHCA) | Peptides, Proteins |
| 2-(4-Hydroxyphenylazo)benzoic Acid (HABA) | Peptides, Proteins, Glycoproteins, Synthetic Polymers |
| 4-Hydroxy-3-nitrobenzonitrile | Small Organic Molecules, Peptides, Proteins |
Q & A
Q. What are the optimal synthetic routes for 2-(4-nitrophenylthio)benzoic acid, and how can reaction efficiency be improved?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-nitrothiophenol and 2-bromobenzoic acid. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates .
- Catalyst use : Potassium carbonate or triethylamine improves deprotonation of the thiol group.
- Temperature : Reactions at 80–100°C for 12–24 hours yield higher purity.
Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Monitor by TLC or HPLC for byproducts (e.g., disulfide formation) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Avoid contact with oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved using SHELX software, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Index and integrate data with SHELXS .
- Refinement : SHELXL refines heavy atoms first (S, N, O), followed by hydrogen atoms via riding models. Challenges include:
- Disorder in nitro groups : Apply restraints (e.g., DELU, SIMU) to thermal parameters.
- Twinned crystals : Use TWIN/BASF commands for detwinning .
- Validation : Check CIF files with PLATON for missed symmetry or solvent masking .
Q. What strategies are effective for resolving contradictions in NMR and LC-MS data during structural characterization?
- Methodological Answer :
- NMR Analysis :
- ¹H/¹³C assignments : Compare experimental shifts with computed DFT values (e.g., Gaussian09) .
- Impurity detection : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .
- LC-MS Validation :
- High-resolution MS : Confirm molecular ion [M-H]⁻ (e.g., m/z 290.0332 for C₁₃H₉NO₄S⁻) with <2 ppm error .
- Fragmentation patterns : Compare with in-silico tools (e.g., CFM-ID) to validate the nitro-thioether moiety .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize the nitro group’s partial charges via RESP/ESP .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer :
- Replicate experiments : Measure solubility in DMSO, ethanol, and water via gravimetric analysis (25°C, triplicate runs).
- Control variables : Pre-saturate solvents with N₂ to exclude oxidation artifacts .
- Compare with analogs : Cross-reference solubility trends in structurally similar nitroaromatics (e.g., 4-nitrobenzoic acid) .
Safety and Compliance
Q. What are the critical safety protocols for scaling up synthesis in academic labs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
